6-(2H-1,3-benzodioxol-5-yl)-2-[(3-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one 6-(2H-1,3-benzodioxol-5-yl)-2-[(3-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one
Brand Name: Vulcanchem
CAS No.: 942008-00-6
VCID: VC8452438
InChI: InChI=1S/C18H13ClN2O3/c19-14-3-1-2-12(8-14)10-21-18(22)7-5-15(20-21)13-4-6-16-17(9-13)24-11-23-16/h1-9H,10-11H2
SMILES: C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)Cl
Molecular Formula: C18H13ClN2O3
Molecular Weight: 340.8 g/mol

6-(2H-1,3-benzodioxol-5-yl)-2-[(3-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one

CAS No.: 942008-00-6

Cat. No.: VC8452438

Molecular Formula: C18H13ClN2O3

Molecular Weight: 340.8 g/mol

* For research use only. Not for human or veterinary use.

6-(2H-1,3-benzodioxol-5-yl)-2-[(3-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one - 942008-00-6

Specification

CAS No. 942008-00-6
Molecular Formula C18H13ClN2O3
Molecular Weight 340.8 g/mol
IUPAC Name 6-(1,3-benzodioxol-5-yl)-2-[(3-chlorophenyl)methyl]pyridazin-3-one
Standard InChI InChI=1S/C18H13ClN2O3/c19-14-3-1-2-12(8-14)10-21-18(22)7-5-15(20-21)13-4-6-16-17(9-13)24-11-23-16/h1-9H,10-11H2
Standard InChI Key XLHGGBRHQSOMOT-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)Cl
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)Cl

Introduction

6-(2H-1,3-Benzodioxol-5-yl)-2-[(3-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound with potential applications in medicinal chemistry due to its structural features. This compound combines a benzodioxole moiety, a chlorophenyl group, and a dihydropyridazinone core, which are often associated with bioactivity in drug development.

Synthesis

The synthesis of this compound typically involves:

  • Cyclization reactions to form the dihydropyridazinone core.

  • Functionalization with benzodioxole and chlorophenyl groups via nucleophilic substitution or coupling reactions.

  • Purification through crystallization or chromatography.

Analytical Characterization

The compound is characterized using advanced techniques:

  • Nuclear Magnetic Resonance (NMR): Confirms the chemical environment of protons and carbons.

    • 1H^1H-NMR: Signals for aromatic hydrogens in benzodioxole and chlorophenyl groups.

    • 13C^{13}C-NMR: Peaks corresponding to carbon atoms in the pyridazinone ring and substituents.

  • Mass Spectrometry (MS): Verifies molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups such as C=O (pyridazinone) and C-Cl (chlorophenyl).

Biological Activity

Preliminary studies suggest that compounds with similar structures exhibit:

  • Anti-inflammatory activity: Likely due to inhibition of enzymes like COX or LOX.

  • Antioxidant properties: The benzodioxole moiety may scavenge free radicals.

  • Potential as enzyme inhibitors: The pyridazinone core can interact with active sites of biological targets.

Applications

This compound is being explored for:

  • Development of anti-inflammatory drugs.

  • Use as a scaffold for designing enzyme inhibitors.

  • Potential applications in treating oxidative stress-related disorders.

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